molecular formula C10H19Cl2N3 B6277003 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride CAS No. 2763777-77-9

1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

Cat. No. B6277003
CAS RN: 2763777-77-9
M. Wt: 252.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride, also known as PPP-DHC, is a synthetic compound used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. PPP-DHC has a variety of applications in laboratory experiments, as well as in drug discovery and development.

Scientific Research Applications

1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, receptor binding, and signal transduction pathways. It has also been used to study the pharmacology and pharmacokinetics of various drugs. Additionally, 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has been used in the study of protein-protein interactions and the structure-activity relationships of small molecules.

Mechanism of Action

1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has been shown to act as an inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. It has also been shown to bind to several receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. Additionally, 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has been shown to modulate signal transduction pathways, including the cAMP/PKA and MAPK pathways.
Biochemical and Physiological Effects
1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the expression of various genes, including those involved in inflammation and apoptosis. Additionally, 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects. It has also been shown to modulate the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase.

Advantages and Limitations for Lab Experiments

1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is water soluble and has a relatively low toxicity. However, 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has some limitations for laboratory experiments. It is not very stable and it has a short shelf-life. Additionally, it is not very soluble in non-polar solvents.

Future Directions

There are several potential future directions for the use of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride. It could be used to study the pharmacology and pharmacokinetics of novel drugs. Additionally, it could be used to study the structure-activity relationships of small molecules. It could also be used to study the mechanism of action of various drugs, and it could be used in the development of novel therapeutic agents. Finally, 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride could be used to study the effects of various environmental toxins.

Synthesis Methods

1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is synthesized by the condensation of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole with hydrochloric acid. The reaction is conducted in an aqueous medium at room temperature, and the product is isolated by filtration. The purity of the product is determined by thin-layer chromatography and high-performance liquid chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves the reaction of propan-2-yl hydrazine with 2-pyrrolidinone followed by cyclization with 1,3-diketone and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "Propan-2-yl hydrazine", "2-Pyrrolidinone", "1,3-Diketone", "Hydrochloric acid" ], "Reaction": [ "Step 1: Propan-2-yl hydrazine is reacted with 2-pyrrolidinone in the presence of a suitable solvent and catalyst to yield the corresponding hydrazone intermediate.", "Step 2: The hydrazone intermediate is then cyclized with 1,3-diketone to form the desired pyrazole compound.", "Step 3: The pyrazole compound is then treated with hydrochloric acid to yield the dihydrochloride salt of the final product." ] }

CAS RN

2763777-77-9

Product Name

1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.